1-(Benzylsulfonyl)piperidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
1-benzylsulfonylpiperidin-4-amine |
InChI |
InChI=1S/C12H18N2O2S/c13-12-6-8-14(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |
InChI Key |
KBLPBARVTPBUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Modification of the Benzyl (B1604629) Moiety on the Sulfonyl Group
The benzyl group attached to the sulfonyl moiety offers a key site for structural modifications that can significantly impact the biological activity and selectivity of the parent compound.
Influence of Aromatic Substituents on Biological Activity and Selectivity
Substituents on the aromatic ring of the benzylsulfonyl group can modulate the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets. For instance, in a series of related benzenesulfonamide (B165840) derivatives, the nature and position of substituents on the phenyl ring were found to be critical for their inhibitory activity against various enzymes.
Research on a series of sulfonamide derivatives as potential bactericides has shown that the position of halogen substituents on the benzene (B151609) ring dramatically affects antibacterial potency. nih.gov For example, a meta-substitution with fluorine resulted in significantly higher activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) compared to ortho- or para-substitutions. nih.gov This suggests that for 1-(benzylsulfonyl)piperidin-4-amine, a similar positional sensitivity of substituents on the benzyl ring could be anticipated.
Table 1: Effect of Halogen Substitution on the Benzene Ring on Antibacterial Activity
| Compound | Substituent Position | EC50 (µg/mL) vs. Xoo | EC50 (µg/mL) vs. Xac |
|---|---|---|---|
| A1 | 2-F | 4.79 | 7.76 |
| A2 | 3-F | 4.20 | 5.34 |
| A3 | 4-F | 4.69 | 7.90 |
Data from a study on related sulfonamide derivatives. nih.gov
Furthermore, studies on 1-phenylbenzazepine analogs as dopamine (B1211576) D1 receptor ligands indicated that substituents on the phenyl ring are crucial for affinity and selectivity. mdpi.com While these compounds have a different core structure, the principle of aromatic substitution influencing receptor interaction is broadly applicable.
Exploration of Steric and Electronic Effects of Benzyl Substitutions
The steric bulk and electronic properties of substituents on the benzyl ring can fine-tune the binding affinity of the molecule to its target. For example, in a study of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, the nature of substitutions on the benzhydryl ring was shown to influence antimicrobial activity. nih.gov This highlights the importance of the size and electronic nature of the groups attached to the core structure.
In a different context, the exploration of 4-guanidinobenzenesulfonamides as carbonic anhydrase VII inhibitors revealed that various alkyl and benzyl substituents on the guanidino group led to significant differences in inhibitory activity and selectivity. unifi.it Specifically, certain benzyl-substituted derivatives exhibited subnanomolar inhibitory constants and good selectivity. unifi.it This underscores that modifications to the benzyl portion can have profound effects on biological activity.
Exploration of Substitutions and Modifications on the Piperidine (B6355638) Ring
The piperidine ring is a versatile scaffold that allows for various modifications, each capable of altering the compound's pharmacological profile.
N-Alkyl/Aryl Substitutions at the 4-Amino Group
Substitution at the 4-amino group of the piperidine ring can significantly influence the compound's interaction with biological targets. In a study on 4-aminopiperidine (B84694) derivatives as antifungal agents, N-alkylation with long alkyl chains, such as a dodecyl group, led to promising candidates with potent activity against Candida spp. and Aspergillus spp.. mdpi.com This suggests that the lipophilicity introduced by the alkyl chain plays a crucial role in the antifungal mechanism.
Conversely, in a series of sulfonamides bearing a piperidine nucleus, N-ethyl substitution on the sulfonamide nitrogen was found to decrease the inhibitory potential against acetylcholinesterase and butyrylcholinesterase. researchgate.net This indicates that even small alkyl substitutions can have a significant, and sometimes detrimental, impact on activity.
Table 2: Antifungal Activity of N-Substituted 4-Aminopiperidine Analogs
| Compound | N-Substituent | Antifungal Activity |
|---|---|---|
| 2l | Dodecyl | Promising |
| 2m | Dodecyl (on phenethylpiperidine) | Promising |
Data from a study on 4-aminopiperidine derivatives. mdpi.com
Impact of Functional Groups on Molecular Recognition and Target Interactions
The introduction of different functional groups on the piperidine ring can modulate molecular recognition and target interactions. For instance, in the development of sigma-1 (σ1) receptor ligands, a piperidine scaffold was shown to be a key element for binding. chemrxiv.orgnih.gov The basic nitrogen within the piperidine ring is often involved in crucial interactions with the receptor. chemrxiv.orgnih.gov
In a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as carbonic anhydrase inhibitors, the piperidine ring served as a linker connecting the zinc-binding sulfamoylbenzoyl group to a "tail" composed of substituted piperazines or benzylamines. nih.gov The flexibility and hydrophilicity of the piperidine and its substituents were crucial for achieving high affinity and selectivity for cancer-related carbonic anhydrase isoforms. nih.gov
Modifications of the Sulfonamide Linker and Its Impact on Bioactivity
The sulfonamide linker itself is a critical pharmacophoric element. While direct modifications to the SO2NH group are less common in SAR studies of this specific scaffold, its role is well-established in the broader context of sulfonamide drugs. The sulfonamide group is a key zinc-binding group in carbonic anhydrase inhibitors. nih.govnih.gov Its ability to coordinate with the metal ion in the enzyme's active site is fundamental to its inhibitory action. nih.gov
In a broader sense, the replacement or modification of the sulfonamide linker would fundamentally change the chemical class of the compound and its likely biological targets. For example, replacing the sulfonamide with an amide or other linker would lead to a different class of compounds with distinct SAR profiles. The stability and synthetic accessibility of the sulfonamide group make it a common and effective linker in medicinal chemistry. mdpi.com
Bioisosteric Replacements and Variations in Linker Length
Bioisosterism is a widely used strategy in drug design to modify a lead compound's properties while retaining its primary biological activity. nih.govu-tokyo.ac.jpdrughunter.comipinnovative.com This involves substituting a functional group with another that has similar physical and chemical characteristics. ipinnovative.com For the this compound scaffold, several bioisosteric replacements can be considered to fine-tune its properties.
Bioisosteric Replacements:
Sulfonyl Group Alternatives: The benzylsulfonyl group is a key feature. Bioisosteric replacement of the sulfonyl moiety with groups like a carboxamide could alter hydrogen bonding capabilities and metabolic stability.
Amine Group Modifications: The primary amine at the 4-position of the piperidine ring is a critical interaction point. Its replacement with other groups, such as a hydroxyl or a small alkyl chain, can significantly impact binding. For instance, substituting an amino group for a hydroxyl group is a classic bioisosteric replacement that can mimic tautomeric forms of the parent molecule. u-tokyo.ac.jp
Aromatic Ring Substitutions: Altering the substitution pattern on the benzyl ring can modulate electronic properties and steric interactions. Replacing hydrogen with fluorine is a common strategy, as their steric sizes are similar, but fluorine's high electronegativity can drastically alter the molecule's pharmacological profile. u-tokyo.ac.jp
Linker Length Variations: The length and nature of linkers in drug molecules are crucial for achieving optimal orientation within a receptor's binding pocket. In related compound series, such as certain piperazine (B1678402) derivatives, the length of an alkyl linker has been shown to influence affinity for biological targets. nih.gov For the this compound scaffold, variations in the linker between the piperidine nitrogen and the benzyl group could be explored to optimize interactions.
Effects on Receptor Binding Affinity and Enzyme Inhibitory Potency
Modifications to the this compound structure directly influence its interaction with biological targets. In a study of closely related N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, substitutions on the aromatic ring significantly affected affinity for sigma receptors. nih.gov
For example, the unsubstituted version of a related phenylacetamide compound showed high affinity and selectivity for sigma-1 receptors. nih.gov Generally, substitutions at the 3-position of the aromatic ring led to higher affinity for both sigma-1 and sigma-2 receptors compared to 2- or 4-position substitutions. nih.gov Halogen substitutions tended to increase affinity for sigma-2 receptors, while electron-donating groups like hydroxyl or methoxy (B1213986) resulted in weaker affinity for the same receptor. nih.gov The 2-fluoro-substituted analog demonstrated the highest selectivity for sigma-1 receptors. nih.gov
These findings suggest that similar positional substitutions on the benzyl ring of this compound could yield predictable changes in receptor binding profiles.
Computational and Cheminformatics Approaches in SAR/SPR
Computational methods are indispensable tools in modern drug discovery, accelerating the design and optimization of new drug candidates. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of activity for novel, unsynthesized compounds. For piperidine-containing scaffolds, QSAR models have been successfully developed to predict inhibitory activity against various targets. nih.govresearchgate.net
A typical QSAR study on piperidine derivatives involves:
Data Set Compilation: A series of this compound analogs with their corresponding biological activities (e.g., IC50 or Ki values) would be collected.
Descriptor Calculation: Molecular descriptors that quantify various physicochemical properties (e.g., electronic, steric, hydrophobic) are calculated for each molecule.
Model Generation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a predictive model. researchgate.net
Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation sets. nih.gov
For a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, Hansch-type QSAR studies were utilized to understand the influence of substitutions on sigma receptor binding. nih.gov Such models can provide quantitative insights into the structural features that are crucial for biological activity.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.govyoutube.comdovepress.com This model then serves as a template for designing new molecules or for virtual screening of compound libraries to find new hits. youtube.com
For a scaffold like this compound, a pharmacophore model would typically include features such as:
Hydrogen bond acceptors (e.g., the sulfonyl oxygens).
Hydrogen bond donors (e.g., the amine).
A hydrophobic/aromatic region (e.g., the benzyl ring).
An anionic or cationic center. nih.gov
A five-point pharmacophore model was successfully developed for a series of 2-phenylpyrimidine (B3000279) inhibitors, demonstrating the utility of this approach. nih.gov Similarly, a pharmacophore model for sulfonylurea compounds identified two hydrogen bond acceptors, an anionic site, a hydrophobic group, and an aromatic ring as essential for dual activity. nih.gov By creating such a model for this compound derivatives, researchers can guide the design of new compounds with improved potency and selectivity. nih.gov
Biological Activities and Mechanistic Studies of 1 Benzylsulfonyl Piperidin 4 Amine Analogs
Enzyme Inhibition Studies
The structural motif of 1-(benzylsulfonyl)piperidin-4-amine has proven to be a versatile framework for the design of potent and selective enzyme inhibitors. By modifying the substituents on the benzyl (B1604629) and piperidine (B6355638) rings, researchers have been able to target a range of enzymes with high affinity.
Human Carbonic Anhydrase (hCA) Inhibition
Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes. nih.govresearchgate.net Certain isoforms, particularly hCA IX and XII, are overexpressed in tumors and are considered important targets for cancer therapy. nih.govnih.gov Analogs of this compound, specifically those incorporating a sulfamoylbenzoyl group, have been identified as potent inhibitors of several hCA isoforms. nih.gov
A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against hCA I, II, IX, and XII. nih.gov Many of these compounds demonstrated low nanomolar inhibition constants (Ki). nih.gov Notably, some analogs showed significant selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. nih.gov For instance, compound 6 from a study, an N-(benzyl) derivative, was found to be a sub-nanomolar inhibitor of hCA IX with a Ki of 0.9 nM and exhibited good selectivity over hCA I and II. nih.gov The introduction of different substituents on the benzylamine (B48309) "tail" of the molecule allowed for the optimization of interactions within the hydrophilic and hydrophobic regions of the enzyme's active site. nih.gov
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 6 | 7.5 | 3.8 | 0.9 | 25.5 |
| 16 | 25.8 | 10.5 | 0.8 | 35.1 |
| 20 | 15.6 | 7.9 | 0.9 | 40.3 |
| Acetazolamide (Standard) | 250 | 12.1 | 24.6 | 5.7 |
| Table showing the inhibitory activity (Ki) of selected 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide analogs against four human carbonic anhydrase isoforms. Data sourced from nih.gov. |
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease. N-benzylpiperidine derivatives have been extensively studied as cholinesterase inhibitors. ed.ac.uk
Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and related structures has revealed potent anti-AChE activity. ed.ac.uk Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the benzyl group and the groups attached to the piperidine ring significantly influence inhibitory potency and selectivity. For example, the introduction of a phenyl group on the amide nitrogen enhanced activity. nih.gov One of the most potent compounds identified in a series, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride , exhibited an IC50 value of 1.2 nM for AChE and demonstrated high selectivity over BuChE (approximately 34,700-fold). nih.gov
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | 1.2 | 41,600 | ~34,700 |
| Table showing the cholinesterase inhibitory activity of a potent N-benzylpiperidine analog. Data sourced from nih.gov. |
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols. ontosight.airesearchgate.net Inhibition of sEH is therefore considered a promising therapeutic strategy for managing pain, inflammation, and hypertension. ontosight.ainih.gov Piperidine-derived amides have emerged as potent sEH inhibitors. researchgate.net
A series of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides were identified as potent sEH inhibitors through high-throughput screening. researchgate.net Optimization of this series led to the discovery of compounds with excellent potency and selectivity. Phenyl group substitution was found to be crucial for reducing clearance and improving oral exposure. researchgate.net Another study on 2-(piperidin-4-yl)acetamides also reported excellent inhibitory potencies against sEH. ontosight.ainih.gov These studies highlight the potential of the piperidine scaffold in developing clinically viable sEH inhibitors.
| Compound Class | Target | Key Findings |
| 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides | Soluble Epoxide Hydrolase (sEH) | The triazine heterocycle is essential for high potency. Phenyl substitution improves pharmacokinetic properties. researchgate.net |
| 2-(Piperidin-4-yl)acetamides | Soluble Epoxide Hydrolase (sEH) | Benzohomoadamantane-based amides showed excellent inhibitory potency and anti-inflammatory effects. ontosight.ainih.gov |
| Table summarizing findings on piperidine-based sEH inhibitors. Data sourced from ontosight.ainih.govresearchgate.net. |
Protease and Other Enzyme Targets (e.g., Kinases)
The versatility of the this compound framework extends to the inhibition of other enzyme classes, including kinases and certain proteases.
Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases. nih.govnih.gov Analogs of this compound have been developed as potent and selective kinase inhibitors. Specifically, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as selective, orally active inhibitors of Protein Kinase B (PKB/Akt). nih.gov Optimization of the lipophilic substitution on the piperidine core provided nanomolar inhibitors with up to 150-fold selectivity for PKB over the related kinase PKA. nih.gov While initial 4-amino-4-benzylpiperidine compounds suffered from rapid metabolism, modification of the linker group led to orally bioavailable candidates that demonstrated significant anti-tumor activity in preclinical models. nih.govresearchgate.net
Other Enzyme Targets: While direct inhibition of classical proteases by this compound analogs is not extensively documented in the provided search results, related piperidine structures have been shown to inhibit other important enzymes. For instance, piperidin-4-yl-aminopyrimidine derivatives have been designed as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, an enzyme crucial for the viral life cycle. These compounds displayed nanomolar activity against wild-type HIV-1.
Receptor Modulation and Agonist/Antagonist Activity
In addition to enzyme inhibition, analogs of this compound have been explored for their ability to modulate the activity of various cell surface receptors, particularly those involved in neurotransmission.
Serotonin (B10506) Receptor (e.g., 5-HT4, 5-HT2A) Agonism and Antagonism
Serotonin (5-HT) receptors are a major class of G protein-coupled receptors that mediate a wide range of physiological and psychological processes. The development of ligands with specific affinities for different 5-HT receptor subtypes is a key area of drug discovery.
A study on 4-benzylpiperidine (B145979) carboxamides investigated their effects on the reuptake of serotonin, norepinephrine (B1679862), and dopamine (B1211576). The structure-activity relationship analysis revealed that the nature of the aromatic substituent and the length of the linker chain were critical for selectivity towards the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). For example, compounds with a biphenyl (B1667301) ring showed stronger inhibition of SERT compared to those with a diphenyl ring. While this study focused on transporters rather than direct receptor binding, it underscores the potential of the 4-benzylpiperidine scaffold to interact with components of the serotonergic system. Further research is needed to fully elucidate the agonist and antagonist profiles of this compound analogs at specific serotonin receptors like 5-HT4 and 5-HT2A.
Dopamine Receptor Binding Profiling
Analogs of this compound have been investigated for their affinity and selectivity towards dopamine receptors, which are crucial in the central nervous system. The dopamine receptor family is divided into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subtypes, each playing distinct roles in physiological processes. nih.gov
Research has shown that specific structural modifications to the piperidine scaffold can lead to compounds with high affinity and selectivity for certain dopamine receptor subtypes. For instance, a series of 3- and 4-oxopiperidine analogs were synthesized and evaluated for their binding to the dopamine D4 receptor. nih.gov Some of these compounds demonstrated significant selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5). nih.gov
The affinity of these compounds is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The selectivity is often expressed as a ratio of Ki values for different receptors.
Interactive Table: Dopamine Receptor Binding Affinities of Selected Piperidine Analogs
| Compound | D4 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D1 & D5 Receptor Activity | Selectivity (D4 vs other DRs) | Reference |
|---|---|---|---|---|---|---|
| 8a | 205.9 | >10,000 | >10,000 | Inactive | >48-fold | nih.gov |
| 8b | 169 | >10,000 | >10,000 | Inactive | >59-fold | nih.gov |
| 8c | 135 | >10,000 | >10,000 | Inactive | >74-fold | nih.gov |
| 8e | 241 | >10,000 | >10,000 | Inactive | >41-fold | nih.gov |
| 8f | 343 | >10,000 | >10,000 | Inactive | >29-fold | nih.gov |
| 11a | 299 | >10,000 | >10,000 | Inactive | >33-fold | nih.gov |
| 11d | 121 | >10,000 | >10,000 | Inactive | >82-fold | nih.gov |
| 12c | 860 | - | - | - | σ1:D4 > 700 | chemrxiv.org |
| 13g | 65% inhibition at 10 µM | - | - | - | High selectivity for σ1 | chemrxiv.org |
Note: A higher selectivity value indicates a greater preference for the D4 receptor.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channel Modulation
The cystic fibrosis transmembrane conductance regulator (CFTR) is a protein that functions as a chloride ion channel, and its dysfunction is the underlying cause of cystic fibrosis (CF). cff.org CFTR modulators are a class of drugs that aim to correct the function of the defective CFTR protein. cff.org These modulators are broadly categorized as "correctors," which help the misfolded CFTR protein to traffic to the cell surface, and "potentiators," which enhance the opening of the CFTR channel at the cell surface. cff.org
While direct studies on this compound itself as a CFTR modulator are not extensively documented in the provided search results, the broader class of piperidine-containing molecules has been explored for this purpose. For instance, a class of spiro[piperidine-4,1'-pyrido[3,4-b]indole] compounds have been identified as co-potentiators that work in synergy with other potentiators to restore the function of certain CFTR mutants. The development of such molecules represents a key strategy in the treatment of cystic fibrosis.
The mechanism of CFTR channel gating involves a complex series of conformational changes initiated by the binding of ATP to the nucleotide-binding domains of the protein, followed by phosphorylation of the regulatory domain by protein kinase A. nih.gov Potentiators are thought to act by stabilizing the open state of the channel, thereby increasing the flow of chloride ions.
Anti-infective Applications
Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50), which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism or causes a 50% reduction in its activity, respectively.
A series of novel sulfonamide derivatives containing a piperidine moiety were synthesized and showed excellent in vitro antibacterial potency against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). arabjchem.org One compound, in particular, C4, exhibited an outstanding EC50 value of 2.02 µg/mL against Xoo, significantly better than commercial agents. arabjchem.org The proposed mechanism of action for these sulfonamide derivatives is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. arabjchem.org
Interactive Table: Antimicrobial Activity of Piperidine Sulfonamide Analogs
| Compound | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| C4 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 2.02 µg/mL | arabjchem.org |
| Z6 | Tobacco Mosaic Virus (curative) | EC50 | 108.2 µg/mL | nih.gov |
| Z6 | Tobacco Mosaic Virus (protective) | EC50 | 100.9 µg/mL | nih.gov |
| Z22 | Tobacco Mosaic Virus (curative) | EC50 | 102.7 µg/mL | nih.gov |
| Z21 | Tobacco Mosaic Virus (protective) | EC50 | 123.2 µg/mL | nih.gov |
The antiviral potential of this compound analogs has been explored against a variety of viruses. A novel series of piperidin-4-yl-aminopyrimidine derivatives were designed and showed significantly improved activity against wild-type HIV-1, with some compounds exhibiting EC50 values in the single-digit nanomolar range. mdpi.com These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com
Furthermore, a series of new isatin (B1672199) derivatives incorporating a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety were synthesized and evaluated for their antiviral activities against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.gov Several of these compounds displayed potent activity, with IC50 values in the low micromolar to nanomolar range. nih.gov
Research on 1,4,4-trisubstituted piperidines has also revealed their potential as broad-spectrum antiviral agents, with activity observed against human coronavirus 229E and SARS-CoV-2. nih.gov The proposed mechanism of action for these compounds is the inhibition of the main protease (Mpro), a key enzyme in viral replication. nih.gov
Interactive Table: Antiviral Activity of Piperidine Analogs
| Compound | Virus | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Compound 9 | Influenza A (H1N1) | MDCK | IC50 | 0.0027 µM | nih.gov |
| Compound 5 | Herpes Simplex Virus 1 (HSV-1) | Vero | IC50 | 0.0022 µM | nih.gov |
| Compound 4 | Coxsackievirus B3 (COX-B3) | Vero | IC50 | 0.0092 µM | nih.gov |
| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 (wild-type) | - | EC50 | Single-digit nM | mdpi.com |
| 1,4,4-trisubstituted piperidines | Human coronavirus 229E | - | - | Micromolar activity | nih.gov |
| 1,4,4-trisubstituted piperidines | SARS-CoV-2 | - | - | Micromolar activity | nih.gov |
Anti-cancer and Anti-proliferative Effects
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is often aberrantly activated in various cancers, making it an attractive target for cancer therapy. nih.govresearchgate.net
A novel indole (B1671886) derivative, 2‐{3‐[1‐(benzylsulfonyl)piperidin‐4‐yl]‐2‐methyl‐1H‐indol‐1‐yl}‐1‐(pyrrolidin‐1‐yl)ethenone (LKD1214), has been identified as a potent inhibitor of the Hedgehog signaling pathway. This compound was shown to suppress the pathway downstream of the Patched (Ptch) receptor. In a luciferase reporter assay designed to detect Hh activity, LKD1214 exhibited an IC50 value of 0.023 µM.
Notably, this compound demonstrated inhibitory activity against a drug-resistant mutant of Smoothened (SmoD477H), a key protein in the Hh pathway, which has been observed in patients with resistance to other Hh pathway inhibitors. This suggests that analogs of this compound could be valuable in overcoming drug resistance in cancer treatment.
Interactive Table: Inhibition of Hedgehog Signaling by a 1-(Benzylsulfonyl)piperidin-4-yl Analog
| Compound | Assay | Target/Mechanism | IC50 | Reference |
|---|---|---|---|---|
| LKD1214 | 8xGli-luciferase reporter assay | Hedgehog pathway inhibition (downstream of Ptch) | 0.023 µM |
| SA4 (parent compound) | 8xGli-luciferase reporter assay | Hedgehog pathway inhibition | 0.104 µM | |
Computational Chemistry and in Silico Studies of 1 Benzylsulfonyl Piperidin 4 Amine Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how ligands, such as derivatives of 1-(Benzylsulfonyl)piperidin-4-amine, interact with their biological targets.
Molecular docking simulations are crucial for predicting how a ligand will bind to a protein's active site and for estimating the strength of this interaction, often expressed as binding energy or affinity (e.g., Kᵢ value). For piperidine-based compounds, docking studies have been performed against a variety of biological targets. For instance, derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide were docked into the active sites of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.gov These studies, often utilizing software like AutoDock Vina, help in identifying the most stable binding conformations, which are typically those with the lowest binding energy. researchgate.netnih.gov
The binding affinity, a measure of how tightly a ligand binds to a target, is a key predictor of a compound's potential efficacy. In studies involving piperazine (B1678402) derivatives, docking simulations have been used to rank compounds based on their predicted binding energies, helping to prioritize candidates for synthesis and biological evaluation. nih.govresearchgate.net For example, a study on thiazolidinedione derivatives targeting the Cannabinoid receptor 1 (CB1) used docking scores to compare the binding potential of newly synthesized compounds against known modulators. nih.gov Similarly, virtual screening of a commercial library against Mycobacterium tuberculosis lumazine (B192210) synthase identified a lead compound with a Kᵢ of 70 μM, which was further optimized based on docking insights. nih.gov
| Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | nih.gov |
| Piperazine Derivatives | Acetylcholinesterase (AChE) | Not explicitly stated in kcal/mol, but used for ranking | nih.gov |
| Thiazolidinedione Derivative (BAC) | Cannabinoid Receptor 1 (CB1) | Good docking scores comparable to reference AM251 | nih.gov |
| 4-Piperidinopyrimidine Derivatives | Oxidosqualene Cyclase (OSC) | Up to -9.2 | researchgate.net |
A primary outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues within the target's binding pocket. These interactions can include hydrogen bonds, hydrophobic contacts, and π-π stacking, all of which are critical for stabilizing the ligand-protein complex.
For example, in the study of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives with carbonic anhydrase, specific interactions were identified. The piperidine ring was found to establish hydrophobic contacts with residues like F131 and I91 in hCA II, while the sulfonamide group coordinated with the zinc ion in the active site. nih.gov In another case, docking of piperidine-based molecules against a COVID-19 receptor revealed hydrogen bonding with residues such as Thr199. researchgate.net
Similarly, computational studies of sigma receptor 1 (S1R) ligands identified a network of amino acids, including Ile124, Phe133, and Trp164, that formed hydrophobic contacts with the piperidine-based compounds. nih.gov The analysis of these key interactions provides a rational basis for structure-activity relationships, guiding the modification of the ligand structure to enhance binding affinity and selectivity. researchgate.net
Molecular Dynamics (MD) Simulations to Elucidate Conformational Stability and Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the docked conformation and to understand the dynamic behavior of the complex. nih.govresearchgate.net
In studies of piperidine derivatives, MD simulations have been performed to validate the stability of the binding modes predicted by docking. nih.govnih.gov By calculating the root-mean-square deviation (RMSD) of the complex over the simulation period, researchers can determine if the ligand remains stably bound in the active site. nih.govmdpi.com For example, a 200-nanosecond MD simulation was used to explore the binding mode of hCA inhibitors, confirming the stability of the inhibitor within the binding pocket. nih.gov These simulations can reveal subtle conformational changes and flexible movements that influence the ligand-receptor recognition process, providing deeper insights than docking alone. mdpi.complos.org
Virtual Screening Approaches for Novel Ligand Discovery
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. sciengpub.ir This approach is significantly faster and more cost-effective than experimental high-throughput screening. nih.gov
Using the this compound scaffold or related piperidine structures as a basis, virtual screening campaigns can be launched to discover new derivatives with potential biological activity. researchgate.netnih.gov For instance, an in-house library of biologically active compounds, including piperidine derivatives, was virtually screened against COVID-19 targets to identify potential inhibitors. sciengpub.ir This process typically involves docking every compound in the library against the target protein and ranking them based on their predicted binding scores. nih.govresearchgate.net The top-ranked compounds are then selected for further experimental validation.
In Silico Pharmacokinetic Predictions (e.g., ADMET Screening)
Beyond predicting binding affinity, computational methods are essential for evaluating the pharmacokinetic properties of drug candidates, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET screening predicts these properties based on the molecule's structure, helping to identify potential liabilities early in the drug discovery process.
For piperidine derivatives, various drug-like properties have been predicted using computational tools. nih.govnih.gov These predictions include parameters like molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and adherence to established guidelines like Lipinski's rule of five. nih.gov For example, a study on a 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine derivative included virtual ADME and toxicity screening to assess its drug-likeness. nih.gov Such in silico analyses are critical for optimizing lead compounds to ensure they have favorable pharmacokinetic profiles suitable for clinical development. researchgate.net
| Compound Class/Derivative | Property Predicted | Finding | Reference |
|---|---|---|---|
| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Drug-like Properties | Compounds showed favorable predicted properties. | nih.gov |
| 4-Benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | ADMET Properties | Screened for drug-likeness and toxicity. | nih.gov |
| Piperazine Derivatives | Lipinski's Rule of Five, TPSA | All tested derivatives followed Lipinski's rule. | nih.gov |
| 4-Piperidinopyrimidine Derivatives | GI Absorption, BBB Permeability | Most inhibitors exhibited high predicted GI absorption. | researchgate.net |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These methods can be used to analyze the electronic structure, reactivity, and stability of this compound derivatives.
For example, DFT calculations have been used to optimize the geometry of a piperidine derivative and compare the theoretical bond lengths and angles with experimental X-ray diffraction data. nih.gov Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, offering insights into how the molecule will interact with its biological target. nih.gov
Future Directions and Translational Research Opportunities
Rational Design of Next-Generation 1-(Benzylsulfonyl)piperidin-4-amine Scaffolds with Enhanced Selectivity and Potency
The rational design of new analogs based on the this compound scaffold is a critical step toward developing potent and selective therapeutic agents. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the molecule to improve its interaction with biological targets. researchgate.netresearchgate.net
Key areas for modification include the benzyl (B1604629) and sulfonyl groups, as well as the piperidine (B6355638) ring and its amine substituent. For instance, substitutions on the benzyl ring can modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for a specific target. nih.gov Similarly, altering the substitution pattern on the piperidine ring can influence the compound's pharmacokinetic profile. mssm.edu
The development of highly stabilized and selective analogs is a key objective. nih.gov This can be achieved through techniques such as the introduction of conformational constraints or the incorporation of bioisosteric replacements for key functional groups. The goal is to create a new generation of compounds with improved therapeutic indices, minimizing off-target effects and maximizing efficacy.
Table 1: Potential Modifications for this compound Analogs
| Molecular Sub-unit | Potential Modifications | Desired Outcome |
| Benzyl Ring | Introduction of electron-withdrawing or electron-donating groups | Enhanced binding affinity and selectivity |
| Sulfonyl Group | Replacement with other sulfur-containing functionalities | Improved metabolic stability |
| Piperidine Ring | Introduction of substituents at various positions | Optimized pharmacokinetic properties |
| 4-Amine Group | Acylation or alkylation | Modulation of basicity and interaction with target |
Development of Novel and Efficient Synthetic Strategies for Complex Analogs
The exploration of the full therapeutic potential of the this compound scaffold hinges on the development of efficient and versatile synthetic methodologies. mdpi.com While general methods for the synthesis of piperidine derivatives are well-established, the creation of complex and diverse analogs requires innovative approaches. nih.govajchem-a.com
Modern synthetic strategies such as C-H functionalization, multicomponent reactions, and flow chemistry can be employed to streamline the synthesis of new derivatives. researchgate.netnih.govrsc.org These methods offer advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of compounds for high-throughput screening. For example, a modular synthesis approach would allow for the systematic variation of different parts of the molecule to explore a wider chemical space. organic-chemistry.org
Furthermore, the development of stereoselective synthetic routes is crucial, as the three-dimensional arrangement of atoms can significantly impact biological activity. nih.gov The ability to control the stereochemistry of the piperidine ring and any introduced chiral centers will be essential for producing enantiomerically pure compounds with optimal therapeutic properties.
Identification of Unexplored Biological Targets and Disease Indications
The piperidine moiety is a common feature in a vast array of biologically active compounds, suggesting that this compound and its derivatives may interact with a wide range of biological targets. mdpi.com While some piperidine derivatives are known to exhibit antimicrobial or anticancer activities, the specific biological profile of this scaffold remains largely unexplored. ajchem-a.commdpi.com
A systematic screening of this compound and a library of its analogs against a panel of biological targets could uncover novel therapeutic applications. This could include targets implicated in neurological disorders, inflammatory diseases, and metabolic conditions. The structural similarity to known bioactive molecules provides a starting point for hypothesis-driven target identification.
Moreover, understanding the metabolism of these compounds is crucial for identifying potential active metabolites and for designing compounds with improved pharmacokinetic profiles. nih.gov Investigating the metabolic fate of the benzylsulfonylpiperidine core can provide insights into its stability and potential for bioactivation, guiding the design of safer and more effective drug candidates.
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Synthesis Planning
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating the drug discovery process for scaffolds like this compound. mdpi.com These computational tools can be applied to various stages, from initial hit identification to lead optimization and synthesis planning. nih.govresearchgate.net
ML models can be trained on existing data from similar compounds to predict the biological activity and physicochemical properties of novel analogs. acs.org This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. rsc.org Such predictive modeling can significantly reduce the time and cost associated with experimental screening.
Table 2: Applications of AI and ML in the Development of this compound Analogs
| Application Area | AI/ML Tool | Potential Impact |
| Compound Design | Predictive modeling of bioactivity and ADMET properties | Rational design of potent and safe drug candidates |
| Synthesis Planning | Retrosynthetic analysis algorithms | Efficient and novel synthetic route design |
| Lead Optimization | Generative models for de novo design | Discovery of novel and optimized lead compounds |
Collaborative Research Initiatives Between Academia and Pharmaceutical Industry
The successful translation of a promising chemical scaffold from the laboratory to the clinic often requires a collaborative effort between academic institutions and the pharmaceutical industry. Such partnerships can leverage the complementary strengths of both sectors, combining the innovative research of academia with the drug development expertise and resources of industry.
Academic labs can contribute by focusing on fundamental research, such as elucidating the mechanism of action of new compounds and developing novel synthetic methodologies. nih.gov In turn, pharmaceutical companies can provide access to high-throughput screening platforms, preclinical testing facilities, and the necessary infrastructure for clinical development.
Open innovation models and public-private partnerships can facilitate these collaborations, creating a synergistic environment for the development of new medicines based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
